2-Undecylimidazoline
Description
Scope and Significance in Chemical Research
The significance of 2-undecylimidazoline in chemical research is multifaceted. It is recognized as a key intermediate in the synthesis of more complex molecules and functional materials. researchgate.net Its structural versatility allows for modifications that lead to a wide array of derivatives with tailored properties, making it a valuable building block in synthetic chemistry. fishersci.ca The presence of the imidazoline (B1206853) ring, a known pharmacophore, also positions this compound and its derivatives as subjects of interest in medicinal chemistry. nih.govajrconline.org
Research has demonstrated the compound's efficacy as a corrosion inhibitor, particularly for protecting metals in various aggressive environments. nih.gov This has significant implications for industrial applications, such as in the oil and gas sector. nih.gov Furthermore, its surfactant properties are leveraged in the formulation of emulsions, foams, and various personal care products. nih.gov In the realm of materials science, derivatives of this compound are being explored for their potential to create advanced polymers and functional coatings. rsc.orgresearchgate.net
Overview of Primary Research Domains for this compound and its Derivatives
The research applications of this compound and its derivatives are diverse, spanning several key scientific fields.
Corrosion Inhibition: A primary area of investigation for this compound is its role as a corrosion inhibitor. Research indicates that it can effectively protect metals like carbon steel from corrosion. nih.govresearchgate.net The mechanism often involves the adsorption of the imidazoline molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. researchgate.net Studies have explored the efficiency of these inhibitors in various acidic media, with some derivatives showing high inhibition efficiency. For instance, 2-undecyl-N-carboxymethyl-N-hydroxyethyl imidazoline demonstrated a 90.12% inhibition efficiency for carbon steel in an amidosulphuric acid solution. researchgate.net Theoretical studies using quantum chemistry and molecular mechanics have also been employed to understand the influence of different hydrophilic groups on the corrosion inhibition performance of this compound derivatives. researchgate.net
Surfactant and Emulsifying Applications: The amphiphilic nature of this compound, with its hydrophobic undecyl chain and hydrophilic imidazoline head, makes it an effective surfactant and emulsifier. nih.gov This property is utilized in the formulation of cosmetics, pharmaceuticals, and agrochemicals to stabilize emulsions and foams. nih.gov Derivatives such as 1-(2-Hydroxyethyl)-2-undecylimidazoline are particularly noted for their surfactant properties and are used in personal care products as antistatic and hair conditioning agents. The synthesis of various imidazoline-based surfactants, including those with amphoteric properties, has been a subject of research, highlighting their excellent detergent, wetting, and emulsifying capabilities across a wide pH range. mdpi.comgoogle.com
Chemical Synthesis and Polymer Science: this compound serves as a crucial building block in organic synthesis. fishersci.ca Its reactivity allows for the creation of a variety of derivatives with different functional groups. For example, the reaction with acrylonitrile (B1666552) yields 1-(2-Cyanoethyl)-2-undecylimidazole, a compound used as a curing catalyst in epoxy resin systems and as a monomer in the production of specialty polymers with enhanced thermal stability and chemical resistance. fishersci.canih.gov In materials science, 2-undecylimidazolate has been used to modify zeolitic imidazolate frameworks (ZIF-8) to improve their compatibility with polymers of intrinsic microporosity (PIM-1) for applications in gas separation membranes. rsc.org
Medicinal and Biological Chemistry: The imidazole (B134444) ring is a common scaffold in many biologically active molecules and approved drugs. nih.govajrconline.org This has spurred research into the potential biological activities of this compound and its derivatives. Studies have explored their potential as antimicrobial, antifungal, and anticancer agents. For instance, research on compounds structurally similar to 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl- has indicated potential efficacy against certain cancer cell lines. The ability of imidazole derivatives to interact with various biological targets makes them promising candidates for the development of new therapeutic agents. ekb.egresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-undecyl-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h2-13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHUDZKKDCTQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908971 | |
| Record name | 2-Undecyl-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10443-61-5, 29249-55-6 | |
| Record name | 2-Imidazoline, 2-undecyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Undecyl-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Undecylimidazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Undecylimidazoline Derivatives
General Synthetic Strategies for 4,5-Dihydro-1H-Imidazole Derivatives
Condensation Reactions with Fatty Acids and Aminoethylethanolamine (AEEA)
The foundational method for producing 2-undecyl-1-hydroxyethyl-imidazoline involves a two-step process starting with lauric acid and aminoethylethanolamine (AEEA). The initial step is an amidation reaction where lauric acid reacts with AEEA. This is followed by an intramolecular cyclization through dehydration, typically at elevated temperatures ranging from 150°C to 220°C, to form the 4,5-dihydroimidazole ring. google.comacs.org This reaction eliminates water to yield the final product. nih.gov A similar process is used for other fatty acids, such as the reaction of oleic acid with N-isopropylethylene diamine to produce 2-heptadecenyl-1-isopropylimidazoline. google.com
The general scheme involves heating the fatty acid and AEEA in a nitrogen atmosphere. The temperature is initially brought to 80-150°C and then gradually increased to 190-220°C to facilitate the nitrogen acylation reaction, forming an alkylamide intermediate. google.com Subsequent gradient pressure reduction promotes dehydration and cyclization into the imidazoline (B1206853) compound. google.com
Functionalization of the Imidazoline Ring (e.g., Hydroxyethylation)
The imidazoline ring can be further functionalized to create various derivatives. A key example is hydroxyethylation, which introduces a hydroxyethyl (B10761427) group onto the ring. This is often achieved by using AEEA during the initial synthesis, which incorporates the hydroxyethyl group at the 1-position of the imidazoline ring. industrialchemicals.gov.au The resulting 1-(2-Hydroxyethyl)-2-undecylimidazoline is a significant derivative with various industrial applications. nih.govhaz-map.com
Other functionalizations include quaternization, where the imidazoline is reacted with an agent like dimethyl sulfate (B86663) to produce cationic imidazolinium salts. researchgate.net This process can be optimized by adjusting the molar ratio of the imidazoline to the quaternizing agent. rsc.org
Considerations for Reaction Optimization in Derivative Synthesis
Optimizing the synthesis of 2-undecylimidazoline derivatives is crucial for achieving high yields and purity. This involves careful control over several reaction parameters.
Impact of Reagent Ratios and Solvent Systems
The molar ratio of the reactants significantly influences the reaction outcome. For the synthesis of imidazolines from fatty acids and diamines, the acid-to-amine molar ratio is a key factor affecting the yield. researchgate.net For instance, in the synthesis of certain imidazoline derivatives, a 1:1 molar ratio of the imidazoline intermediate to the quaternization reagent was found to be optimal. rsc.org However, other studies have shown that different ratios, such as a 2:1 molar ratio of fatty acid to diethylenetriamine (B155796) (DETA), can lead to maximum yields for other imidazoline types. elsevier.es In some cases, a slight excess of one reagent, like monohaloacetic acid to imidazoline (between 1.05:1 and 1.2:1), is preferable to ensure complete alkylation. google.com
The choice of solvent is also critical. While some syntheses are performed under solvent-free conditions, others benefit from the use of specific solvents. acs.orggoogle.com For example, polar aprotic solvents like methanol (B129727) or acetonitrile (B52724) are used in the cyanoethylation of 2-undecylimidazole. In some preparations, xylene is used as a water carrier to facilitate the dehydration step. researchgate.net The selection of environmentally benign or "green" solvents is also a growing consideration in modern synthetic chemistry. rsc.org
Interactive Table: Reagent Ratios in Imidazoline Synthesis
| Imidazoline Type | Reactants | Optimal Molar Ratio (Reactant 1:Reactant 2) | Reference |
| Idesia oil-based imidazoline derivative | Imidazoline intermediate, Quaternization reagent | 1:1 | rsc.org |
| Fatty imidazolines | Fatty acids, Diethylenetriamine (DETA) | 2:1 | elsevier.es |
| Amphoacetate surfactants | Monohaloacetic acid, Imidazoline | 1.05:1 to 1.2:1 | google.com |
| Alkylimidazoline | Cocinic acid, Diethylenetriamine (DTA) | 1:1.3 | researchgate.net |
Influence of Temperature and Reaction Duration
Temperature and reaction time are interdependent and crucial for the successful synthesis of imidazolines. The condensation reaction to form the imidazoline ring typically requires high temperatures, often in the range of 140°C to 230°C. acs.orgresearchgate.net One method describes a gradual temperature increase, starting from around 140°C and rising to 210°C, with a total reflux time of 8 hours. researchgate.net Another study details a reaction time of approximately 13 hours with temperatures progressing from 100°C to 230°C. researchgate.net
For the synthesis of derivatives, such as quaternization, lower temperatures around 80°C may be sufficient, with reaction times as short as 2 hours. rsc.org Optimization studies have shown that for certain reactions, increasing the temperature up to a certain point (e.g., 40°C) can increase the yield, but further increases may lead to a decrease. rsc.org The optimal reaction duration can vary significantly, from minutes using microwave-assisted synthesis to several hours for conventional methods. researchgate.netelsevier.es
Interactive Table: Temperature and Duration in Imidazoline Synthesis
| Synthesis Step | Temperature Range (°C) | Duration | Reference |
| Condensation (Conventional) | 100 - 230 | ~13 hours | researchgate.net |
| Condensation (Optimized) | 140 - 210 | 8 hours | researchgate.net |
| Quaternization | 80 | 2 hours | rsc.org |
| Condensation (Microwave) | Not specified | 5-10 minutes | researchgate.net |
| Nitrogen Acylation & Cyclization | 80 - 220 | 2-8 hours (acylation), 1-5 hours (cyclization) | google.com |
Atmospheric Control in Synthetic Protocols
Maintaining an inert atmosphere, typically using nitrogen, is a common practice in the synthesis of imidazolines. google.com This is particularly important to prevent oxidation and other unwanted side reactions, especially at the high temperatures required for condensation and cyclization. For instance, in the cyanoethylation of 2-undecylimidazole, a nitrogen atmosphere is used to prevent the polymerization of acrylonitrile (B1666552). The dehydrogenation of imidazolines to imidazoles is also conducted under a nitrogen atmosphere. google.com Atmospheric pressure is often sufficient for these reactions to achieve substantial yields. google.com
Analytical Characterization Techniques for Structural Confirmation of Synthesized Imidazoline Derivatives
The structural confirmation of synthesized this compound and its derivatives is a critical step that relies on a combination of modern analytical techniques. These methods provide unambiguous evidence of the molecular structure, functional groups, and purity of the compounds. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are used to provide detailed information about the carbon-hydrogen framework of imidazoline derivatives. nih.govresearchgate.net
¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound derivatives, distinct signals confirm the presence of the imidazoline ring and the long undecyl alkyl chain. The protons on the methylene (B1212753) groups (CH₂) of the imidazoline ring typically appear as multiplets in the range of δ 2.7–3.5 ppm. The protons of the long undecyl chain produce a series of signals, with the terminal methyl (CH₃) group appearing as a triplet around δ 0.8-0.9 ppm and the multiple methylene (CH₂) groups of the chain showing signals between δ 1.2-1.5 ppm. For derivatives with specific substitutions, such as a hydroxyethyl group at the N-1 position, additional characteristic peaks will be observed.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The carbon atom at the 2-position of the imidazoline ring, bonded to the undecyl group, shows a characteristic signal. The carbons of the undecyl chain appear in the aliphatic region of the spectrum, while the carbons of the imidazoline ring resonate at distinct chemical shifts.
| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Imidazoline Ring CH₂ | 2.7 - 3.5 | Varies |
| Undecyl Chain -CH₃ | ~0.8 - 0.9 | ~14 |
| Undecyl Chain -(CH₂)n- | ~1.2 - 1.5 | ~22-32 |
| Cyanoethyl -CH₂CN (derivative) | ~3.0 - 3.5 | Varies |
| Cyanoethyl -CH₂-Im (derivative) | ~2.5 - 3.0 | Varies |
Table 1: Typical ¹H and ¹³C NMR data for this compound derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the synthesized molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. nih.govresearchgate.net For this compound, the FTIR spectrum would display characteristic bands for C-H, C=N, and C-N bonds.
The key vibrational bands observed in the IR spectrum of imidazoline derivatives include:
C-H Stretching : Aliphatic C-H stretching vibrations from the undecyl chain and the imidazoline ring are observed in the region of 2850-3000 cm⁻¹. libretexts.org
C=N Stretching : The carbon-nitrogen double bond (imine) of the imidazoline ring gives rise to a characteristic absorption band, typically in the range of 1600-1680 cm⁻¹. researchgate.netpg.edu.pl
C-N Stretching : The carbon-nitrogen single bond stretching vibrations are usually found in the 1000-1350 cm⁻¹ region. libretexts.org
N-H Stretching : For unsubstituted imidazolines, a broad N-H stretching band may be visible around 3300-3500 cm⁻¹. researchgate.net
Derivatives will show additional peaks corresponding to their specific functional groups. For instance, a hydroxyethyl derivative would exhibit a broad O-H stretching band around 3200-3600 cm⁻¹, while a cyanoethyl derivative would show a sharp C≡N stretching band near 2240 cm⁻¹.
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Intensity |
| C-H (aliphatic stretch) | 2850 - 3000 | Strong |
| C=N (imine stretch) | 1600 - 1680 | Medium-Strong |
| O-H (alcohol stretch, derivative) | 3200 - 3600 | Strong, Broad |
| C≡N (nitrile stretch, derivative) | ~2240 | Sharp, Medium |
Table 2: Key FTIR absorption bands for the identification of this compound and its derivatives. researchgate.netlibretexts.org
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of synthesized compounds. massbank.eu High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula. oup.com
For this compound (C₁₄H₂₈N₂), the exact mass is 224.22525 g/mol . massbank.eu The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to this mass. massbank.eu For substituted derivatives, such as 1-(2-hydroxyethyl)-2-undecylimidazoline (C₁₆H₃₂N₂O), the molecular ion peak would be observed at an m/z corresponding to its molecular weight (268.44 g/mol ). The fragmentation pattern observed in the mass spectrum can also provide structural information, helping to confirm the connectivity of the atoms within the molecule.
Other Analytical Techniques
In addition to the primary spectroscopic methods, other techniques are used to ensure the purity and confirm the structure of the synthesized compounds.
Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the calculated theoretical values based on the proposed molecular formula to verify its accuracy. researchgate.net
Chromatographic Methods : Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the synthesized imidazoline derivatives. A pure compound will typically show a single major peak in the chromatogram.
Advanced Applications of 2 Undecylimidazoline in Materials Science and Engineering
Development of Intelligent Self-Healing Coatings
Intelligent self-healing coatings represent a revolutionary approach to material protection. These coatings can autonomously repair damage, inhibit corrosion at its onset, and in some cases, even signal the location of a defect. 2-Undecylimidazoline has emerged as a critical ingredient in these systems due to its efficacy as a corrosion inhibitor and its compatibility with controlled-release and anti-biofouling technologies.
Mechanism of Anti-Corrosion Action
The primary function of this compound in protective coatings is to mitigate corrosion. Its effectiveness stems from its unique molecular structure, which allows it to strongly interact with metallic surfaces, forming a protective barrier that disrupts the electrochemical processes responsible for corrosion. unpchemicals.com This process involves a mixed inhibition mechanism, affecting both anodic and cathodic reactions, and is largely governed by the adsorption of the inhibitor molecules onto the substrate. ciac.jl.cnresearchgate.net
The anti-corrosion capability of this compound is fundamentally linked to its ability to adsorb onto a metal surface, such as iron (Fe), forming a durable, thin protective film. This adsorption is a complex process involving both physical and chemical interactions. ciac.jl.cn
The molecule's structure features a polar imidazoline (B1206853) ring containing two nitrogen atoms and a nonpolar undecyl alkyl chain. The nitrogen atoms in the imidazoline ring are rich in electrons, giving them a strong tendency to donate electrons and form coordinate covalent bonds with the vacant d-orbitals of iron atoms on the metal surface. unpchemicals.comresearchgate.net This interaction, a form of chemisorption, results in the firm anchoring of the imidazoline "head" to the substrate.
| Adsorption Aspect | Description | Primary Driving Force |
|---|---|---|
| Chemisorption | The imidazoline ring's nitrogen atoms donate electrons to the vacant d-orbitals of Fe atoms on the metal surface, forming strong coordinate bonds. unpchemicals.comresearchgate.net | Covalent/Coordinate Bonding |
| Physisorption | Electrostatic interaction between the charged metal surface and the charged inhibitor molecule contributes to the adsorption process. | Electrostatic Attraction |
| Hydrophobic Barrier Formation | The long undecyl alkyl chains orient away from the surface, creating a dense, water-repellent layer that blocks corrosive agents. researchgate.net | Van der Waals Forces |
To better understand the inhibition mechanism at a molecular level, researchers employ computational modeling techniques like Quantum Chemical (QC) calculations and Molecular Dynamics (MD) simulations. These methods provide deep insights into the relationship between the molecular structure of this compound and its performance as a corrosion inhibitor. researchgate.net
Quantum Chemical Calculations , often based on Density Functional Theory (DFT), are used to analyze the electronic properties of the inhibitor molecule. researchgate.netbohrium.com Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated. A high EHOMO value indicates a strong tendency for the molecule to donate electrons to the metal surface, while a low ELUMO value suggests a capacity to accept electrons from the metal. The small energy gap (ΔE = ELUMO - EHOMO) for imidazoline derivatives signifies high reactivity and facilitates strong adsorption. sylzyhg.com These calculations consistently identify the imidazoline ring as the primary active site for adsorption. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations model the dynamic behavior of inhibitor molecules on the metal surface over time. researchgate.net These simulations show that this compound molecules tend to adsorb in a planar orientation, allowing the imidazoline ring to lie flat against the Fe surface for maximum bonding interaction. researchgate.netmdpi.com MD simulations are also used to calculate the binding energy between the inhibitor and the metal surface, which directly correlates with the strength of the adsorbed film and, consequently, the inhibition efficiency. researchgate.net Studies have shown that imidazoline derivatives with longer alkyl chains, such as the undecyl group, form more stable and dense protective films. researchgate.net
| Computational Method | Key Parameters Investigated | Insights Gained |
|---|---|---|
| Quantum Chemistry (DFT) | EHOMO, ELUMO, Energy Gap (ΔE), Mulliken Charges, Fukui Functions. sylzyhg.comsemanticscholar.org | Identifies active sites for adsorption (imidazoline ring), predicts electron donating/accepting capabilities, correlates electronic structure with inhibition efficiency. researchgate.net |
| Molecular Dynamics (MD) | Adsorption Energy, Binding Energy, Radial Distribution Function, Molecular Orientation. researchgate.netutm.my | Simulates the adsorption process, determines the stable orientation of molecules on the surface, and confirms the formation of a dense protective layer. researchgate.net |
Anti-Biofouling Capabilities in Coating Systems
Biofouling—the accumulation of microorganisms, plants, or algae on wetted surfaces—is a significant problem in marine environments, leading to increased drag on ship hulls and promoting microbially-induced corrosion. In addition to its anti-corrosion properties, this compound has been identified as an effective anti-biofouling agent. researchgate.net
This dual functionality makes it highly valuable for marine coatings. The same mechanisms that allow it to interact with metal surfaces can disrupt the cellular processes of fouling organisms. When incorporated into a coating, this compound can slowly leach to the surface, creating an environment that is inhospitable to the settling of bacteria, algae, and other marine life. researchgate.net This prevents the formation of biofilms, which are often the precursors to more significant fouling and corrosion. The development of coatings that combine anti-corrosion and anti-biofouling properties in a single agent like this compound is a significant advancement toward creating more durable and efficient marine protection systems. researchgate.netnih.gov
Integration into Micro/Nanocontainer-Based Release Systems for Corrosion Inhibitors
A key feature of intelligent coatings is the ability to release protective agents on demand, specifically at the site of damage. To achieve this, this compound is often encapsulated within micro- or nanocontainers, which are then dispersed throughout the coating matrix. researchgate.net
These containers act as reservoirs, protecting the inhibitor from premature reaction with the coating matrix and ensuring its availability when needed. Various materials can be used as containers, including natural clay nanotubes like attapulgite (B1143926) or halloysite, and synthetic polymer microcapsules. researchgate.netrsc.orgresearchgate.net For instance, research has shown that rod-shaped attapulgite loaded with this compound can be incorporated into a silicone-based polymer to create a coating with both self-healing and anti-biofouling properties. researchgate.net
When a mechanical scratch or crack damages the coating, it also ruptures the nearby nanocontainers. This rupture releases the encapsulated this compound directly into the damaged area. The inhibitor then adsorbs onto the exposed metal substrate, forming a protective film and arresting the corrosion process before it can propagate. This targeted, "on-demand" release mechanism significantly enhances the long-term protective performance and lifespan of the coating. nasa.govdtic.mil
Trigger and Response Mechanisms in Defect Self-Disclosure Coatings
The most advanced intelligent coatings not only heal themselves but also signal or "disclose" the location of damage. This self-warning capability is crucial for maintenance and inspection, allowing for the early detection of defects before catastrophic failure occurs.
The release of this compound from nanocontainers can be coupled with a self-disclosure mechanism through a shared trigger. The onset of corrosion at a defect site often causes a localized change in pH. This pH shift can be engineered to be the trigger for the release system. researchgate.net For example, pH-sensitive nanocontainers can be designed to break down or become permeable in the altered pH environment of a corrosion pit, releasing their payload. nih.gov
To create a self-disclosure function, a secondary substance, such as a fluorescent dye or a colorimetric indicator, can be co-encapsulated with the this compound or held in a separate set of containers sensitive to the same trigger. researchgate.netdntb.gov.ua When a crack occurs and corrosion begins, the local pH change triggers the release of both the this compound to inhibit corrosion and the indicator to provide a visual signal (e.g., a change in color or fluorescence under UV light) at the precise location of the damage. nih.gov This dual-action system provides an immediate, autonomous response to both repair and report coating damage. researchgate.net
Surface Chemistry and Interfacial Interactions
The unique molecular architecture of this compound, featuring a polar imidazoline head group and a nonpolar undecyl hydrocarbon tail, underpins its profound effects on surface chemistry and interfacial phenomena. This dual character drives its applications in materials science, where control of interfaces is paramount.
Role as an Amphiphilic Compound
This compound is classified as an amphiphilic, or surface-active, compound. Its structure consists of two distinct regions with opposing affinities for polar and nonpolar environments. The imidazoline ring, with its two nitrogen atoms, constitutes the hydrophilic (water-attracting) head. This part of the molecule is polar and can engage in hydrogen bonding and electrostatic interactions with water and other polar solvents. Conversely, the long, 11-carbon undecyl chain forms the hydrophobic (water-repelling) tail, which preferentially interacts with nonpolar substances like oils and hydrocarbons through van der Waals forces. smolecule.com
This amphiphilic nature compels this compound to accumulate at interfaces, such as the boundary between oil and water or air and water. At these interfaces, the molecules orient themselves to satisfy the energetic preferences of both the head and tail groups: the hydrophilic head remains in the polar phase (e.g., water), while the hydrophobic tail extends into the nonpolar phase (e.g., air or oil). This spontaneous arrangement lowers the interfacial tension, a fundamental property that enables its function as a surfactant in various formulations. smolecule.com The solvation free energy of the molecule shows favorable interactions with both aqueous and non-aqueous solvents, with the undecyl chain providing hydrophobic stabilization and the imidazoline ring offering hydrophilic interactions. smolecule.com
| Molecular Component | Chemical Group | Primary Property | Dominant Interactions |
|---|---|---|---|
| Head | Imidazoline Ring | Hydrophilic | Hydrogen Bonding, Electrostatic |
| Tail | Undecyl Chain (C11H23) | Hydrophobic / Lipophilic | van der Waals Forces |
Potential in Micelle Formation and Lipid Bilayer Interactions
In aqueous solutions, once the concentration of this compound surpasses a specific threshold known as the critical micelle concentration (CMC), the individual molecules self-assemble into organized aggregates called micelles. smolecule.com This process is thermodynamically driven to minimize the unfavorable contact between the hydrophobic undecyl tails and water molecules. In a standard micelle, the hydrophobic tails form a core, creating a nonpolar microenvironment, while the hydrophilic imidazoline heads form an outer shell, maintaining contact with the surrounding water.
While specific CMC data for this compound is not extensively published, studies on related long-chain imidazolium-based ionic liquids demonstrate that the alkyl chain length is a critical factor; longer chains generally lead to lower CMC values due to increased hydrophobicity. nih.gov For instance, imidazolium (B1220033) ionic liquids with octyl chains have been shown to form micelles, and this aggregation is directly linked to their ability to interact with membranes. nih.gov
The amphiphilic structure of this compound also suggests significant potential for interaction with lipid bilayers, which are the fundamental components of biological cell membranes. The interactions between amphiphiles and lipid bilayers are complex, involving a combination of forces. mdpi.com The hydrophobic undecyl tail can intercalate into the nonpolar core of the bilayer, among the fatty acid chains of the phospholipids (B1166683). mdpi.com Simultaneously, the polar imidazoline head can interact with the polar head groups of the phospholipids at the bilayer surface. Research on similar ionic liquids has shown that the lipophilicity of the alkyl chain is a key determinant in the molecule's ability to permeabilize and disrupt these lipid structures. nih.govchemrxiv.org This interaction can alter the physical properties of the bilayer, such as its fluidity and permeability.
| Interaction Type | Description | Relevant Molecular Part of this compound |
|---|---|---|
| Hydrophobic Interaction | The tendency of nonpolar groups to associate in an aqueous environment, driving the insertion of the alkyl tail into the bilayer core. | Undecyl Tail |
| Electrostatic Interaction | Attractive or repulsive forces between the charged/polar head group of the amphiphile and the phospholipid heads. | Imidazoline Head |
| van der Waals Forces | Weak, short-range attractive forces between the alkyl tail and the lipid hydrocarbon chains. | Undecyl Tail |
| Hydration Forces | Repulsive forces arising from the work required to remove water molecules from the surfaces of the head groups as they approach each other. | Imidazoline Head |
Stabilization of Emulsions and Foams in Formulations
The ability of this compound to reduce interfacial tension makes it an effective agent for stabilizing emulsions and foams. Emulsions are mixtures of two immiscible liquids, such as oil and water, where one liquid is dispersed as droplets within the other. Without a stabilizing agent, these droplets would quickly coalesce and the liquids would separate. This compound, as a surfactant, adsorbs at the oil-water interface, forming a protective film around the dispersed droplets. This film acts as a mechanical and electrostatic barrier, preventing droplet coalescence and enhancing the long-term stability of the emulsion.
Similarly, in foams (dispersions of gas in a liquid), this compound stabilizes the system by acting at the air-liquid interface. The surfactant molecules arrange themselves in the thin liquid films, known as lamellae, that separate the gas bubbles. nih.gov This arrangement provides several stabilizing effects:
Reduced Surface Tension: Lowering the surface tension of the liquid makes it easier to create foam and increases the stability of the lamellae.
Surface Elasticity (Gibbs-Marangoni Effect): The surfactant film provides elasticity to the bubble wall. If the film is stretched, the local surfactant concentration decreases, causing the surface tension to rise. This gradient in surface tension induces a flow of liquid and surfactant molecules back to the thinned area, effectively "healing" the spot and preventing rupture.
Reduced Film Drainage: The presence of the surfactant structure within the lamellae can increase surface viscosity and create repulsive forces between the two surfaces of the film, slowing the rate at which liquid drains from the foam structure. rsc.org
Studies on structurally related ionic liquids have demonstrated that even minor concentrations (50–500 ppm) can increase foam stability by over 50% by strengthening the lamellae and delaying bubble rupture. nih.govrsc.org
| Mechanism | Physicochemical Principle | Effect on Foam Properties |
|---|---|---|
| Interfacial Tension Reduction | Adsorption of amphiphilic molecules at the gas-liquid interface lowers the thermodynamic penalty for creating new surface area. | Increases foamability (ease of foam formation). |
| Gibbs-Marangoni Effect | Surface tension gradients created by local stretching of the bubble surface induce a stabilizing liquid flow. | Enhances lamellae resilience and foam half-life. |
| Increased Surface Viscosity | The surfactant layer at the interface can hinder liquid flow, slowing the drainage of liquid from the lamellae. | Improves foam stability and longevity. |
| Electrostatic/Steric Repulsion | Repulsive forces between the two surfactant-coated surfaces of a thin film prevent it from thinning to the point of rupture. | Prevents film rupture and bubble coalescence. |
Biological Activity and Therapeutic Potential of 2 Undecylimidazoline and Its Derivatives
Antimicrobial Efficacy
The imidazoline (B1206853) scaffold, particularly when substituted with a lipophilic alkyl chain like the undecyl group, is a key feature contributing to the antimicrobial properties of this class of compounds. Research has demonstrated that these molecules possess a broad spectrum of activity.
Antibacterial Activity against Bacterial Strains (Gram-positive and Gram-negative)
Derivatives of 2-undecylimidazoline have shown notable antibacterial effects against a range of both Gram-positive and Gram-negative bacteria. The antimicrobial potency of imidazoline and imidazolium (B1220033) salts is often linked to their lipophilicity, which can be modulated by the length of the alkyl chain substituent. oatext.comnih.gov Generally, an increase in the alkyl chain length enhances antimicrobial activity. oatext.com
Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, are often more resistant to antimicrobial agents than Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov This resistance is largely due to the complex outer lipopolysaccharide membrane of Gram-negative bacteria, which acts as a barrier to many compounds. nih.gov Despite this, various imidazole (B134444) and imidazoline derivatives have demonstrated efficacy against both bacterial types. oatext.comnih.gov For instance, studies on pyrazoline derivatives, which share structural similarities, showed activity against S. aureus, P. aeruginosa, B. subtilis, and E. faecalis with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL for the most active compounds. turkjps.org
Table 1: Representative Antibacterial Activity (MIC) of Imidazoline/Imidazole Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazoline Derivative | Enterococcus faecalis | 32 | turkjps.org |
| Pyrazoline Derivative | Staphylococcus aureus | 64 | turkjps.org |
| Pyrazoline Derivative | Bacillus subtilis | 64 | turkjps.org |
| 1,2,4-Oxadiazole/2-Imidazoline Hybrid | Staphylococcus aureus | 8 - 32 | mdpi.com |
| 1,2,4-Oxadiazole/2-Imidazoline Hybrid | Bacillus subtilis | 8 - 32 | mdpi.com |
| 1,2,4-Oxadiazole/2-Imidazoline Hybrid | Escherichia coli | 8 - 32 | mdpi.com |
Antifungal Properties
The antifungal potential of 2-alkyl-imidazolines and their derivatives has also been a subject of investigation. These compounds are used commercially to inhibit the growth of fungi in industrial applications, such as in fuel storage tanks. regulations.gov Laboratory studies have confirmed their activity against various fungal species, most notably opportunistic pathogens from the Candida genus. turkjps.orgresearchgate.net
Research on imidazoline and morpholine-based detergents showed significant antifungal potential against several Candida species, including C. albicans, C. glabrata, and C. krusei. researchgate.net Other studies have identified natural and synthetic compounds with anti-Candida activity, with MIC values for effective agents often falling in the low microgram per milliliter range. nih.govnih.gov For example, hinokitiol, a natural monoterpenoid, demonstrated an MIC of 8.21 µg/mL against C. albicans. nih.govnih.gov Certain pyrazoline derivatives have also shown activity against C. albicans with MIC values of 64 µg/mL. turkjps.org
Mechanistic Insights into Microbial Cell Membrane Disruption and Metabolic Enzyme Inhibition
The primary mechanism of antibacterial action for lipophilic compounds like this compound is believed to be the disruption of the bacterial cell membrane. nih.gov The long undecyl chain gives the molecule an amphiphilic character, allowing it to insert into the lipid bilayer of the microbial cell membrane. oatext.comnih.gov This insertion disrupts the membrane's structural integrity and function, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. nih.govfip.orgresearchgate.net
In addition to direct membrane damage, these compounds may also act by inhibiting essential membrane-bound enzymes. fip.org For instance, the inhibition of enzymes involved in energy production, such as ATPase, or enzymes responsible for synthesizing cell wall components can contribute to the antimicrobial effect. fip.org Some studies also suggest that imidazole derivatives can interfere with nucleic acid synthesis or other metabolic pathways. pressbooks.pub
In Vitro Assay Methodologies for Antimicrobial Evaluation (e.g., MIC Values)
The antimicrobial efficacy of compounds like this compound is quantitatively assessed using in vitro susceptibility tests, with the Minimum Inhibitory Concentration (MIC) being the most common metric. The MIC is defined as the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism under controlled laboratory conditions. nih.gov
The determination of MIC values is typically performed using broth microdilution or agar (B569324) dilution methods. turkjps.orgnih.gov The process involves preparing a series of two-fold serial dilutions of the test compound in a liquid growth medium within a multi-well plate. turkjps.org Each well is then inoculated with a standardized suspension of the target microorganism. nih.gov After an incubation period, typically 18 to 24 hours for bacteria and 48 hours for fungi, the plates are visually inspected for microbial growth. turkjps.org The MIC is recorded as the lowest concentration of the compound at which no growth is observed. nih.gov
Cytotoxicity and Anticancer Research
Beyond their antimicrobial effects, imidazoline derivatives have garnered significant interest in oncology for their potential as anticancer agents.
Inhibition of Cancer Cell Line Proliferation (e.g., Breast and Colon Carcinoma)
A growing body of research indicates that imidazoline-containing compounds can inhibit the proliferation of various human cancer cell lines, including those of breast and colon carcinomas. mdpi.comnih.gov Studies have shown that these derivatives can induce cytotoxic effects and trigger apoptosis (programmed cell death) in cancer cells. nih.gov
For example, mebendazole (B1676124) and albendazole, which are benzimidazole (B57391) derivatives, have been shown to selectively kill cancer cells, with potent activity against the HT-29 colorectal cancer cell line (IC50 < 1 µM). nih.gov They also showed efficacy against breast cancer cell lines such as MDA-MB-231 and MCF-7. nih.gov The mechanism often involves cell cycle arrest and the disruption of tubulin polymerization, a critical process for cell division. nih.gov Other imidazoline derivatives have also been evaluated against breast (MCF-7) and colon (HT-29, SW620) cancer cell lines, demonstrating their potential to suppress cancer cell viability. archivesofmedicalscience.comnih.govmdpi.com
Table 2: Representative Cytotoxic Activity (IC₅₀) of Imidazoline-Related Compounds on Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Mebendazole | HT-29 | Colon Carcinoma | < 1 | nih.gov |
| Albendazole | HT-29 | Colon Carcinoma | < 1 | nih.gov |
| Berberine | HT-29 | Colon Carcinoma | 52.37 | archivesofmedicalscience.com |
| DMCH | SW620 | Colon Carcinoma | 7.50 | mdpi.com |
| DMCH | HT-29 | Colon Carcinoma | 9.80 | mdpi.com |
| Berberine | MCF-7 | Breast Carcinoma | 272.15 | archivesofmedicalscience.com |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
Derivatives of imidazoline have demonstrated notable potential in oncology by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancerous cells. The mechanisms underlying these effects are a subject of ongoing research, but studies on related heterocyclic compounds provide insight into the probable pathways. For instance, some derivatives have been shown to trigger apoptosis through the activation of caspases, which are key enzymes in the apoptotic cascade. semanticscholar.orgrsc.org Specifically, an increase in the levels of initiator caspase-9 and executioner caspase-3 has been observed in cells treated with certain derivatives, indicating the involvement of the intrinsic apoptotic pathway. semanticscholar.org
Furthermore, these compounds can induce cell cycle arrest, effectively halting the proliferation of cancer cells. astate.edunih.gov This is often achieved by modulating the expression of proteins that regulate the cell cycle. For example, some thiazole (B1198619) derivatives, which share structural similarities with imidazoline compounds, have been found to cause cell cycle arrest at the G2/M phase. astate.edu This is a critical checkpoint that prevents cells with damaged DNA from entering mitosis. Similarly, other related compounds have been shown to arrest the cell cycle in the G0/G1 phase. semanticscholar.org The ability to induce both apoptosis and cell cycle arrest makes these compounds promising candidates for further investigation as anticancer agents. nih.gov
In Vitro Assay Methodologies for Cytotoxic Evaluation (e.g., IC50 via MTT Assay)
The cytotoxic (cell-killing) potential of this compound derivatives is primarily evaluated using in vitro assays on various cancer cell lines. mdpi.com A widely used and standard method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.comjapsonline.com This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. By measuring the absorbance of the formazan, researchers can determine the extent of cell death caused by the compound. ekb.eg
The effectiveness of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells. japsonline.comresearchgate.net A lower IC50 value indicates a higher potency of the compound. Studies on various imidazoline and related heterocyclic derivatives have reported IC50 values in the micromolar (µM) range against different cancer cell lines, including breast, colon, and liver cancer cells, highlighting their potential as cytotoxic agents. semanticscholar.orgjapsonline.com
To ensure the findings are robust, other assays like the CellTiter-Glo® Luminescent Cell Viability Assay are also employed. mdpi.com This method measures the amount of ATP present, which is an indicator of metabolically active cells. Comparing results from multiple assay types helps to validate the cytotoxic efficacy of the compounds under investigation. mdpi.com
Interactive Table: Cytotoxicity of Various Heterocyclic Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of different heterocyclic derivatives against various cancer cell lines as determined by the MTT assay.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tolmetin Derivative 5b | HCT-15 (Colon) | 6.62 | semanticscholar.org |
| Tolmetin Derivative 5b | HL-60 (Leukemia) | 10.32 | semanticscholar.org |
| Tolmetin Derivative 5b | UO-31 (Renal) | 7.69 | semanticscholar.org |
| Benzimidazole Derivative 10 | MDA-MB-231 (Breast) | 0.33 (EGFR Kinase) | nih.gov |
| Benzimidazole Derivative 13 | SKOV3 (Ovarian) | 0.38 (EGFR Kinase) | nih.gov |
| Geldanamycin Derivative 2 | MCF-7 (Breast) | 105.62 (µg/ml) | japsonline.com |
| Geldanamycin Derivative 3 | MCF-7 (Breast) | 82.50 (µg/ml) | japsonline.com |
Enzyme Inhibition Studies
The imidazoline scaffold is a key feature in molecules designed to inhibit specific enzymes, a critical approach in modern drug discovery. americanpeptidesociety.orgfiveable.me Enzyme inhibitors can modulate biological pathways that are overactive in disease states. researchgate.net For example, certain derivatives of imidazoline have been investigated as inhibitors of enzymes like monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. calpaclab.com
The study of enzyme inhibition involves detailed kinetic analyses to understand how a compound interacts with an enzyme. americanpeptidesociety.org Researchers determine whether the inhibition is competitive (where the inhibitor binds to the active site, competing with the substrate), non-competitive (where the inhibitor binds to a different site, altering the enzyme's function), or uncompetitive (where the inhibitor binds only to the enzyme-substrate complex). americanpeptidesociety.orgfiveable.me This information is crucial for optimizing the structure of the inhibitor to achieve higher potency and selectivity. Pharmaceutical research has successfully developed drugs that competitively inhibit metabolic processes in pathogens and cancer cells. libretexts.org
Antioxidant Properties and Free Radical Scavenging
Certain imidazoline derivatives, particularly 2-imidazolones and 2-imidazolthiones, have been studied for their antioxidant properties. nih.gov Antioxidants are molecules that can neutralize harmful free radicals, which are highly reactive molecules that can damage cells and contribute to various diseases. The ability to scavenge free radicals is a key measure of antioxidant activity. researchgate.netajms.iq
The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. nih.govresearchgate.net In this test, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance. Studies have shown that 2-imidazolthiones can react with DPPH at rates comparable to known antioxidants like uric acid. nih.gov While 2-imidazolones also exhibit this activity, they tend to be less reactive. nih.gov The effectiveness of these compounds is often quantified by their IC50 value, which represents the concentration required to scavenge 50% of the free radicals. researchgate.net
Investigation of Cardiovascular System Effects
Imidazoline compounds, including this compound, are known to have effects on the cardiovascular system. ontosight.ai Their actions are often mediated through interactions with adrenergic receptors, which play a crucial role in regulating heart rate, blood pressure, and vascular tone.
Imidazoline derivatives can act as either agonists (activators) or antagonists (blockers) of alpha-adrenergic receptors, particularly the α2-adrenergic subtype. ontosight.ainih.gov The α2-adrenergic receptor is involved in regulating the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system. wikipedia.org Agonists of the α2-receptor generally have a sympatholytic effect, meaning they reduce sympathetic outflow from the central nervous system, which can lead to sedation and a decrease in blood pressure. wikipedia.orgnih.gov
The specific effect of an imidazoline derivative (agonist versus antagonist) can depend on subtle changes in its chemical structure. nih.gov For example, research on indolin-2-yl imidazolines has shown that substitutions on the indoline (B122111) ring can shift the compound's activity from being a mixed agonist/antagonist to a pure antagonist. nih.gov This structure-activity relationship is a key area of research for developing targeted cardiovascular drugs.
The interaction of imidazoline derivatives with alpha-adrenergic receptors directly influences blood pressure and vascular tone. ontosight.ai Vascular tone refers to the degree of constriction of a blood vessel, which is a major determinant of systemic vascular resistance and, consequently, blood pressure. cvphysiology.com
Research on Antiviral Activities
The therapeutic potential of imidazole-based compounds as antiviral agents is a significant area of research. While direct studies on this compound are not extensively documented in publicly available research, the broader class of imidazole derivatives has shown considerable promise against a wide array of viruses. These derivatives serve as crucial moieties in drug discovery due to their ability to interact with biological targets. nih.gov
Research has demonstrated that various imidazole analogs exhibit potent antiviral effects. For instance, certain 2-phenylbenzimidazole (B57529) derivatives have shown good activity against several RNA and DNA viruses, including Coxsackievirus B (CVB-2), Bovine Viral Diarrhea Virus (BVDV), Sabin-1 (Sb-1), Herpes Simplex Virus-1 (HSV-1), and Yellow Fever Virus (YFV). nih.gov One specific 2-phenylbenzimidazole compound displayed immense antiviral capabilities against the Vaccinia virus (VV) with a half-maximal effective concentration (EC₅₀) of 0.1 μM. nih.gov Other derivatives showed promising inhibitory action against BVDV, a surrogate for the Hepatitis C virus, with EC₅₀ values as low as 0.8 μM. nih.gov
Furthermore, investigations into other imidazole-containing structures have revealed broad-spectrum activity. A library of eighty-six assorted benzimidazole derivatives was screened, with fifty-two showing activity against viruses such as Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV). nih.gov Similarly, newly synthesized 2-arylimidazoles, specifically 1-hydroxyimidazoles, have demonstrated in vitro activity against a range of orthopoxviruses, including the vaccinia, cowpox, and variola viruses. rsc.org The ongoing exploration of imidazole derivatives extends to emerging threats; docking studies have identified imidazole analogs with potential binding affinity to the main protease of SARS-CoV-2, suggesting a role in developing treatments for coronaviruses. nih.govrsc.org The antiviral mechanism of some derivatives is thought to involve targeting the early stages of viral replication, including RNA replication and protein synthesis, rather than direct inactivation of the virus particle. mdpi.com
Table 1: Examples of Antiviral Activity in Imidazole Derivatives
| Compound Class | Target Virus(es) | Reported Activity (EC₅₀) | Reference(s) |
| 2-Phenylbenzimidazole Analog | Vaccinia Virus (VV) | 0.1 μM | nih.gov |
| 2-Phenylbenzimidazole Analogs | Bovine Viral Diarrhea Virus (BVDV) | 0.8 - 1.5 μM | nih.gov |
| Benzimidazole Derivatives | Coxsackievirus B5 (CVB-5) | 9 - 17 μM | nih.gov |
| Benzimidazole Derivatives | Respiratory Syncytial Virus (RSV) | 5 - 15 μM | nih.gov |
| 2-oxoimidazolidine Derivatives | BK polyomavirus (BKPyV) | 5.4 - 5.5 μM | nih.gov |
Structure-Activity Relationships in Biological Systems
The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological effect. pharmacologymentor.com For imidazole derivatives, SAR studies are crucial for optimizing their therapeutic potential by modifying their structure to enhance activity and selectivity. pharmacologymentor.com
A key structural feature influencing the biological activity of compounds like this compound is the nature of the substituent at the 2-position of the imidazoline ring. The long alkyl undecyl chain (a C11 chain) significantly increases the lipophilicity of the molecule. nih.gov This property can enhance its ability to interact with and disrupt microbial cell membranes or improve its solubility in hydrophobic environments, such as epoxy matrices in industrial applications. The length of this alkyl chain is a critical factor; modifications can modulate activity by affecting diffusion rates and binding to molecular targets.
SAR studies on various imidazole derivatives have provided specific insights:
For Antitumor Activity: In a series of N-substituted carbazole (B46965) imidazolium salts, the presence of a 2-methyl-benzimidazole or 5,6-dimethyl-benzimidazole ring, along with specific substitutions at the imidazolyl-3-position, was found to be critical for cytotoxic activity against human tumor cell lines. researchgate.net
For α₂-Adrenoceptor Antagonism: In a series of 2-substituted imidazoles, the specific nature of the alkyl group connecting the imidazole to another ring system (a 1,4-benzodioxan) was pivotal. The compound 1-Ethyl-2-[(1,4-benzodioxan 2-yl)methyl]imidazole was identified as the most selective α₂-adrenoceptor antagonist, with its lipophilicity suggesting good potential for central nervous system penetration. nih.gov
For Antiviral Activity: The development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) has benefited greatly from SAR. For diarylpyrimidine (DAPY) derivatives, flexibility was key to retaining potency against drug-resistant HIV-1 variants. frontiersin.org Adding ether-linked morpholine (B109124) groups to certain systems was explored to improve aqueous solubility, but this modification significantly reduced potency in some cases while retaining it in others, highlighting the subtle effects of structural changes. frontiersin.org
Biocompatibility and Initial Toxicity Screening Protocols (e.g., Zebrafish Embryos, Mammalian Cell Lines)
Before a chemical compound can be considered for therapeutic use, its biocompatibility and potential toxicity must be rigorously evaluated. Modern toxicology employs a variety of in vitro and in vivo models for initial screening, with zebrafish embryos and mammalian cell lines being prominent examples due to their efficiency and ethical advantages. mdpi.comd-nb.info
Zebrafish Embryo Toxicity Assays: The zebrafish (Danio rerio) embryo has become a leading model for high-throughput toxicity screening. nih.gov Its advantages include the rapid external development of transparent embryos, high genetic similarity to humans (approximately 70% genome orthology), and cost-effectiveness. mdpi.comnih.gov These features allow for real-time observation of developmental processes and the effects of chemical exposure. nih.gov
Standard protocols for toxicity screening in zebrafish include:
Fish Embryo Acute Toxicity Test (FET): This is a widely used assay to determine the acute toxicity of compounds during embryonic stages. nih.gov Embryos are exposed to various concentrations of the test substance, and key endpoints such as mortality, hatching rate, and the presence of teratogenic effects (e.g., malformations of the spine, tail, or head) are recorded, typically over a 48 to 96-hour period. d-nb.infonih.gov
Specific Toxicity Assessments: The model allows for the evaluation of organ-specific toxicity, including cardiotoxicity (observing heart rate and edema), neurotoxicity (assessing behavioral changes in larvae), and vascular toxicity. nih.gov
General and Behavioral Toxicity (GBT) Assay: This complementary model exposes larvae at a later developmental stage to assess for different toxicity profiles that may not be apparent in early embryonic screening. nih.gov
Mammalian Cell Line Screening: In vitro assays using mammalian cell lines are a cornerstone of initial toxicity screening, providing a bridge between biochemical assays and whole-animal testing. d-nb.infonih.gov These tests are used to determine a compound's cytotoxicity—its ability to damage or kill cells.
Common protocols involve:
Cell Viability Assays: A variety of cell lines are used, including liver-derived cells (e.g., hepatocytes), kidney cells, and cancer cell lines (e.g., Vero E6, K562, A-549). rsc.orgresearchgate.netd-nb.info These cells are incubated with a range of concentrations of the test compound.
Endpoint Measurement: Cytotoxicity is measured by assessing parameters like cell membrane integrity, metabolic activity (e.g., MTT or MTS assays), or DNA damage. The results are used to calculate the concentration at which 50% of the cells are killed (CC₅₀) or inhibited (IC₅₀). researchgate.netfrontiersin.org
By combining data from zebrafish embryo and mammalian cell line assays, researchers can build a preliminary toxicity profile for a compound like this compound, assessing both developmental toxicity and general cytotoxicity to guide further development. d-nb.info
Environmental Fate and Ecotoxicological Assessment of 2 Undecylimidazoline
Degradation Pathways and Kinetics in Environmental Matrices
The environmental persistence of a chemical is determined by its susceptibility to various degradation processes, including biological and chemical transformations. These processes are critical for understanding the potential for exposure and risk to ecosystems.
Aerobic and Anaerobic Transformation in Soil
The transformation of organic compounds in soil is largely mediated by microbial activity. This can occur under two primary conditions: aerobic (oxygen-rich) and anaerobic (oxygen-depleted). In aerobic environments, microorganisms use oxygen as an electron acceptor to break down organic substances. frontiersin.org In anaerobic conditions, other molecules like nitrate, sulfate (B86663), or iron are used, which typically results in slower degradation rates. frontiersin.orgifremer.fr The rate of degradation is often described using kinetic models.
| Kinetic Model | Description | Formula |
| Single First-Order (SFO) | Assumes the degradation rate is directly proportional to the concentration of the substance. | Ct = C0 * e^(-kt) |
| Double First-Order in Parallel (DFOP) | Describes biphasic degradation, where the chemical exists in two compartments and degrades at different rates in each. | Ct = C0ge^(-k1t) + C0(1-g)e^(-k2t) |
| Indeterminate Order Rate Equation (IORE) | A more flexible model where the degradation rate order is not fixed at 1. | C = [C0^(1-N) - (1-N)k_IORE*t]^(1/(1-N)) |
| Table based on information from the US EPA. epa.gov |
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems
Sediments act as a major sink for many organic chemicals in the aquatic environment. ecfr.gov Similar to soil, the transformation of chemicals in sediment is driven by microbial processes under both aerobic and anaerobic conditions. The top layer of sediment may be aerobic, while deeper layers are typically anaerobic. frontiersin.org The rate and pathway of degradation are influenced by the chemical's structure, the microbial community present, and the sediment's physicochemical properties. frontiersin.orgnih.gov Studies on other emerging contaminants have shown that degradation in sediments can be significantly slower under anaerobic conditions compared to aerobic ones. ifremer.fr
There is a lack of specific data on the aerobic and anaerobic degradation rates and pathways for 2-Undecylimidazoline in aquatic sediment systems. Standardized test guidelines, such as OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems), are used to generate such data for regulatory assessments, but results for this specific compound are not publicly documented. nih.gov
Phototransformation Studies in Water and Soil (Direct Photolysis)
Phototransformation, or photolysis, is a degradation process initiated by the absorption of light energy. Direct photolysis occurs when a chemical itself absorbs photons, leading to its transformation. oecd.org This pathway is environmentally relevant for compounds that absorb light within the solar spectrum reaching the Earth's surface (wavelengths >290 nm). ibacon.com The efficiency of this process is defined by the compound's molar absorption coefficient and its quantum yield (the ratio of molecules transformed to photons absorbed). oecd.org
While standard methods exist to determine phototransformation rates in water (e.g., OECD 316) and on soil surfaces, specific experimental data on the direct photolysis of this compound are not found in the available scientific literature. ibacon.comnih.gov The significance of this pathway depends on the compound's light-absorbing properties, which have not been publicly characterized.
Hydrolysis as a Function of pH
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. The rate of this reaction is often dependent on the pH of the solution. For imidazolines, the heterocyclic ring structure can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. This process typically involves the opening of the imidazoline (B1206853) ring to form an amide byproduct.
Studies on closely related imidazoline derivatives provide insight into the likely hydrolytic behavior of this compound. Research on other imidazolines shows that hydrolysis can lead to ring-opening, and the rate and products of this reaction are influenced by pH. whiterose.ac.uk Computational studies on similar structures suggest that in an aqueous environment, the reaction proceeds via the formation of an imidazolium-hydroxide intermediate, which can then lead to the ring-opened product. nih.gov For non-aromatic imidazolines, the formation of the ring-opened product is generally favored. nih.gov However, specific kinetic data, such as hydrolysis half-lives at different pH values for this compound, are not available.
Adsorption and Desorption Behavior in Environmental Compartments
Adsorption is the process by which a chemical binds to the surface of solid particles, such as soil or sediment, while desorption is the reverse process where the chemical is released back into the solution phase. journalirjpac.com These processes are crucial as they control the mobility of a chemical in the environment. ecfr.gov High adsorption reduces a chemical's potential to leach into groundwater but can lead to its accumulation in soil and sediment. ecfr.govecetoc.org
The extent of adsorption is quantified by the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). ecetoc.org
| Coefficient | Description | Significance |
| Kd (Distribution Coefficient) | The ratio of the chemical's concentration in the solid phase (soil/sediment) to its concentration in the aqueous phase at equilibrium. | Indicates partitioning behavior in a specific soil/sediment. Higher values mean less mobility. ecetoc.org |
| Koc (Organic Carbon-Normalized Adsorption Coefficient) | An indicator of a chemical's tendency to be adsorbed by the organic carbon fraction of soil or sediment. It is calculated by normalizing Kd by the fraction of organic carbon. | Allows for comparison of adsorption potential across different soils and sediments. It is a critical parameter in environmental fate modeling. |
Table based on information from ECETOC and OECD. ecetoc.org
The primary factors influencing the adsorption of organic chemicals are the organic carbon content of the soil/sediment and the physicochemical properties of the chemical, such as its hydrophobicity and charge. journalirjpac.com As an imidazoline, this compound is a weak base and can become protonated (positively charged) at environmental pH values, which would enhance its adsorption to negatively charged soil and clay particles through electrostatic interactions. whiterose.ac.ukitrcweb.org
Despite the importance of these parameters, specific experimental values for Kd and Koc for this compound are not available in the reviewed literature.
Assessment of Bioaccumulation Potential
Bioaccumulation refers to the net accumulation of a chemical in an organism from all exposure routes, including water, food, and sediment. It is a key factor in assessing the long-term risk of a substance to wildlife and the potential for transfer through the food web (biomagnification). mdpi.com The potential for a chemical to bioaccumulate is typically assessed using the Bioconcentration Factor (BCF) or the Bioaccumulation Factor (BAF).
Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an aquatic organism to its concentration in the surrounding water at steady state.
Bioaccumulation Factor (BAF): The ratio of a chemical's concentration in an organism to its concentration in the ambient environment, accounting for uptake from all sources (water, diet, etc.). mdpi.com
Regulatory frameworks use these values to classify the bioaccumulation potential of substances. For example, a BCF or BAF greater than 2,000 may classify a substance as "bioaccumulative," while a value over 5,000 may indicate it is "very bioaccumulative". mdpi.com
No experimental BCF or BAF data for this compound were found in the public domain. A chemical's potential to bioaccumulate is often initially estimated from its octanol-water partition coefficient (log Kow), which measures its hydrophobicity. While a high log Kow can suggest a potential for bioaccumulation, it does not account for metabolic processes within the organism that can reduce accumulation. gdut.edu.cn Without experimental data, a definitive assessment of the bioaccumulation potential of this compound cannot be made.
Computational and In Silico Prediction Models for Environmental Fate
In recent years, computational and in silico models have become indispensable tools for predicting the environmental behavior of chemical substances. These models offer a cost-effective and time-efficient alternative to traditional experimental studies, allowing for the early-stage screening of chemicals for potential environmental risks. For this compound, these models can provide valuable insights into its biodegradability and persistence.
Machine learning (ML) models are increasingly being used to predict the biodegradability of chemical compounds. These models are trained on large datasets of known biodegradable and non-biodegradable substances to learn the relationships between molecular structure and biodegradability. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models, a type of ML model, are mathematical models that relate the chemical structure of a substance to its biological activity or environmental fate. ecetoc.org
The development of QSAR models for classes of compounds like imidazoles can provide insights into their potential for biodegradation. researchgate.net For example, a study on imidazole (B134444) derivatives suggested that the position and electronic effect of substituents on the imidazole ring are critical for their biodegradability. researchgate.net
It's important to note that the accuracy of these predictions can be limited. A study comparing experimental data with predictions from the in silico tool BIOWIN for 42 drugs and intermediates found that while the tool had high specificity, its sensitivity was low, failing to correctly predict the compounds that were readily biodegradable. researchgate.net
Predictive models are also employed to estimate the environmental persistence of chemicals, often expressed as a half-life in different environmental compartments like soil, water, and sediment. chem960.com Persistence is a key factor in environmental risk assessment, as compounds that resist degradation can accumulate in the environment and have long-lasting effects. chem960.comscience.gov
The OECD QSAR Application Toolbox is a well-known in silico tool that includes models for predicting various environmental fate endpoints. qsartoolbox.org The OPERA (OPEn structure-activity/property Relationship App) models, for example, are a suite of open-source QSAR models for predicting physicochemical properties and environmental fate endpoints, developed based on OECD principles. researchgate.net These models can be used to estimate properties relevant to persistence, such as a substance's biodegradability half-life.
The table below illustrates the types of data that can be generated from these predictive models.
| Predictive Model Type | Endpoint Predicted | Relevance to this compound |
| Machine Learning (e.g., SVM, Random Forest) | Ready Biodegradability (Yes/No) | Screening for potential to be readily biodegradable based on its chemical structure. mdpi.comrjpbcs.com |
| QSAR Models | Biodegradation Half-life | Estimating the time it takes for half of the substance to be degraded in a specific environment. |
| Environmental Fate Models | Persistence in soil, water, sediment | Assessing the overall persistence of the compound in different environmental compartments. chem960.com |
Standardized Methodologies for Environmental Fate Studies (e.g., OECD Guidelines)
To ensure consistency and comparability of data, standardized methodologies are essential for conducting environmental fate studies. The Organisation for Economic Co-operation and Development (OECD) has developed a comprehensive set of guidelines for the testing of chemicals, which are internationally recognized. uonbi.ac.ke
For assessing the biodegradability of surfactants like this compound, the OECD 301 series of tests for "Ready Biodegradability" are commonly used. uni.luunimib.it These tests determine whether a chemical is likely to be rapidly and completely biodegraded in the environment. A substance is generally considered readily biodegradable if it reaches a certain percentage of degradation (e.g., 60% of theoretical CO2 evolution) within a 28-day period and within a 10-day window. unimib.itfishersci.ca
If a substance does not pass the ready biodegradability tests, further "Inherent Biodegradability" tests (OECD 302 series) or simulation tests may be conducted. fishersci.ca Simulation tests, such as OECD 307 (Aerobic and Anaerobic Transformation in Soil), OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems), and OECD 309 (Aerobic Mineralization in Surface Water), are designed to provide more realistic estimates of a chemical's persistence in specific environmental compartments. chem960.comscience.gov
For surfactants intended for use in detergents, specific regulations may require testing for both aerobic and anaerobic biodegradability. ecetoc.orguni.lu The OECD 311 guideline is used for assessing anaerobic biodegradability. uni.lu Alkyl imidazoline derivatives have been shown in some screening tests to be ultimately biodegradable under anaerobic conditions. nih.gov
The following table summarizes some of the key OECD guidelines relevant to the environmental fate assessment of this compound.
| OECD Guideline | Title | Purpose |
| OECD 301 Series (A-F) | Ready Biodegradability | To screen for substances that are expected to rapidly and completely biodegrade in the environment. researchgate.netuni.lufishersci.ca |
| OECD 310 | Ready Biodegradability – CO2 in sealed vessels (Headspace Test) | A method for determining ready biodegradability, particularly for volatile compounds. uni.lufishersci.ca |
| OECD 307 | Aerobic and Anaerobic Transformation in Soil | To determine the rate of degradation and identify transformation products in soil under both aerobic and anaerobic conditions. chem960.com |
| OECD 308 | Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | To determine the rate of degradation and identify transformation products in aquatic sediment systems. chem960.com |
| OECD 309 | Aerobic Mineralization in Surface Water – Simulation Biodegradation Test | To determine the rate and extent of aerobic mineralization of a chemical in surface water. chem960.com |
| OECD 311 | Anaerobic Biodegradability of Organic Compounds in Digested Sludge: by Measurement of Gas Production | To assess the potential for anaerobic biodegradation. uni.lu |
Future Research Directions and Translational Perspectives
Exploration of Novel Functionalized 2-Undecylimidazoline Derivatives for Enhanced Performance
The core structure of this compound serves as a versatile scaffold for chemical modification. Introducing specific functional groups to the imidazoline (B1206853) ring or its nitrogen atoms can tailor its physicochemical properties, leading to derivatives with significantly enhanced performance in targeted applications.
One established area of functionalization is the addition of hydroxyethyl (B10761427) groups, yielding compounds like 1-(2-Hydroxyethyl)-2-undecylimidazoline. haz-map.comnih.gov This modification improves water dispersibility and has been shown to be effective for applications such as corrosion inhibition in paints and cutting oils. haz-map.comnih.gov Further derivatization, such as the introduction of a carboxymethyl group to create 2-undecyl-N-carboxymethyl-N-hydroxyethyl imidazoline (UHCI), has been investigated to further boost performance as a corrosion inhibitor for carbon steel. researchgate.netelectrochemsci.org Quantum chemical calculations suggest that the addition of carboxymethyl and hydroxyl groups plays a crucial role in the molecule's adsorption onto metal surfaces, thereby enhancing protective capabilities. researchgate.net
Future exploration could focus on synthesizing quaternary ammonium (B1175870) derivatives of this compound. The quaternization of the nitrogen atom in the imidazoline ring would impart a permanent positive charge, potentially creating potent antimicrobial agents. Studies on similar imidazolium (B1220033) compounds show that the cationic head group strongly interacts with negatively charged bacterial cell membranes, while the long alkyl tail disrupts the membrane structure, leading to cell lysis. nih.govfrontiersin.org The undecyl chain is of an appropriate length to exhibit significant toxicity toward microbes. nih.govnih.gov
The table below outlines potential functionalizations and their projected impact on performance.
| Derivative Name | Functional Group Added | Potential Enhanced Performance | Rationale |
|---|---|---|---|
| 1-(2-Hydroxyethyl)-2-undecylimidazoline | Hydroxyethyl (-CH₂CH₂OH) | Improved water dispersibility, enhanced corrosion inhibition | Increases polarity and hydrogen bonding capability, aiding adsorption on surfaces. haz-map.comnih.gov |
| 2-Undecyl-N-carboxymethyl-N-hydroxyethyl imidazoline (UHCI) | Carboxymethyl (-CH₂COOH) | Superior corrosion inhibition | Provides additional active sites (carboxyl group) for strong adsorption onto metal surfaces. researchgate.net |
| N-Alkyl-2-undecylimidazolium Halide (Proposed) | Quaternary Ammonium Salt | Enhanced antimicrobial activity, improved antistatic properties | Permanent positive charge enhances interaction with negatively charged bacterial membranes and surfaces. nih.govfrontiersin.org |
Advanced Mechanistic Studies in Material Science and Biological Systems for Deeper Understanding
A profound understanding of the mechanisms by which this compound and its derivatives function is critical for optimizing their performance and designing new applications.
In Material Science: The primary application in material science is corrosion inhibition, particularly for steel. nbinno.com The mechanism is understood to be based on the adsorption of the imidazoline molecules onto the metal surface, forming a protective film. nbinno.comresearchgate.net This adsorption is a complex process involving both physical and chemical interactions.
Physisorption: In acidic environments, the nitrogen atoms of the imidazoline ring can become protonated, leading to an electrostatic attraction with the negatively charged metal surface. nbinno.com
Chemisorption: The imidazoline ring contains delocalized π-electrons and lone pair electrons on the nitrogen atoms, which can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds. researchgate.netsylzyhg.com
Quantum chemical calculations and molecular dynamics simulations have corroborated this model, identifying the imidazoline ring and any attached hydrophilic groups as the primary active sites for adsorption. worldscientific.comelectrochemsci.orgresearchgate.net These studies confirm that the molecules tend to adsorb parallel to the metal surface. worldscientific.com The long undecyl tail then orients itself away from the surface, creating a dense, non-polar, hydrophobic layer that acts as a barrier to corrosive species like water and oxygen. nbinno.comacs.org
In Biological Systems: The antimicrobial mechanism of imidazolines is primarily directed at the bacterial cell membrane. microbenotes.com The process can be described in two steps:
Adsorption: The cationic head of the protonated imidazoline molecule is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683). nih.govfrontiersin.org
Membrane Disruption: The long, hydrophobic undecyl tail inserts itself into the phospholipid bilayer. This disrupts the membrane's integrity, increases its fluidity and permeability, and ultimately leads to the leakage of essential cytoplasmic contents and cell death. nih.govfrontiersin.org The antimicrobial efficacy is often positively correlated with the length of the alkyl chain, making the undecyl group a potent hydrophobic tail for this purpose. nih.gov
The following table summarizes the key mechanistic aspects.
| System | Primary Mechanism | Key Molecular Features Involved | Modeling & Simulation Insights |
|---|---|---|---|
| Material Science (Corrosion Inhibition) | Adsorption and protective film formation on metal surfaces | Imidazoline ring (N-atoms, π-electrons), Undecyl tail (hydrophobicity) | Quantum chemistry confirms electron donation from the imidazoline ring to iron's d-orbitals; molecular dynamics shows parallel adsorption. sylzyhg.comworldscientific.com |
| Biological Systems (Antimicrobial Action) | Disruption of bacterial cell membrane integrity | Cationic head group (electrostatic attraction), Undecyl tail (hydrophobic insertion) | The amphiphilic nature allows insertion into the phospholipid bilayer, causing disorder and leakage of cytoplasm. nih.govfrontiersin.org |
Development of Sustainable and Green Chemistry Synthesis Routes for this compound
Traditional synthesis of 2-alkyl-imidazolines often involves the condensation of fatty acids with polyamines at high temperatures, which can be energy-intensive. researchgate.netscribd.comgoogle.com The development of synthesis routes aligned with the principles of green chemistry is a key research direction, focusing on renewable feedstocks, energy efficiency, and waste reduction.
A significant advancement is the use of fatty acids derived from renewable vegetable oils, such as rice bran oil or soybean oil, as the source for the undecyl group, replacing fossil-based chemicals. mdpi.comjst.go.jp Furthermore, innovative synthesis methodologies are being explored to make the process more environmentally benign.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields for the synthesis of 2-substituted imidazolines and related heterocycles. researchgate.netmdpi.comyoutube.com This method offers a significant improvement in energy efficiency over conventional heating. nih.gov
Solvent-Free and Water-Mediated Reactions: To minimize the use of hazardous organic solvents, researchers have developed solvent-free protocols for imidazoline synthesis. benthamdirect.comingentaconnect.com One approach involves reacting nitriles with ethylenediamine (B42938) at elevated temperatures without a solvent. ingentaconnect.com Alternatively, water can be used as a green solvent, with a heterogeneous and recyclable catalyst like iron (III) phosphate (B84403) facilitating the reaction between aldehydes and ethylenediamine. benthamdirect.comingentaconnect.com
A comparison of synthesis routes is provided below.
| Synthesis Route | Description | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Thermal Condensation | Reaction of lauric acid with ethylenediamine derivatives at high temperatures (190-220 °C), often under vacuum. google.com | Well-established, scalable method. | High energy consumption, potential for side products. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to rapidly heat the reactants. researchgate.net | Drastically reduced reaction times, often higher yields, energy efficient. mdpi.comyoutube.com | Requires specialized equipment. |
| Solvent-Free Synthesis | Reactants are mixed and heated without a solvent medium. ingentaconnect.comingentaconnect.com | Eliminates solvent waste, simplifies purification, high atom economy. | May require high temperatures; limited to certain reactant phases. |
| Water-Mediated Synthesis | Uses water as the reaction solvent, often with a recyclable catalyst. benthamdirect.com | Environmentally benign solvent, improved safety, potential for catalyst recycling. | May not be suitable for all reactants due to solubility issues. |
Integration into Multifunctional Advanced Materials and Systems
The unique properties of this compound make it a candidate for incorporation into advanced materials, imparting specific functionalities.
Epoxy Resin Systems: Imidazoline derivatives are known to be effective latent curing agents and accelerators for epoxy resins. google.comjoiematerial.com Unlike many amine-based curing agents, they can initiate anionic polymerization at moderate temperatures and produce cured materials with high thermal stability and excellent mechanical properties. joiematerial.comresearchgate.net Integrating this compound could create epoxy systems with built-in corrosion resistance or antistatic properties, making them suitable for protective coatings and advanced composites. joiematerial.com
Self-Healing Polymers: The imidazole (B134444) ring is a key component in bio-inspired self-healing materials. nih.gov The reversible nature of coordination bonds between the nitrogen atoms in the imidazole ring and metal ions (like zinc) allows for the creation of dynamic polymer networks that can repair themselves after damage. nih.govnih.gov By incorporating this compound moieties into a polymer backbone, it is possible to design tough, self-healing materials. nih.gov Another approach involves encapsulating imidazoline derivatives as a latent curing agent within an epoxy matrix. When a crack forms, the microcapsules rupture, releasing the imidazoline to cure the epoxy and heal the damage. mdpi.comresearchgate.net
Functional Polymers and Surfactants: The amphiphilic nature of this compound makes it an ideal building block for functional polymers. researchgate.netnih.gov Polymerization of monomers containing the this compound group could lead to the creation of polymeric surfactants, dispersants, or coatings with tailored properties for applications in industries ranging from cosmetics to petroleum recovery. nbinno.comjst.go.jpresearchgate.net
Potential advanced applications are summarized in the table below.
| Advanced Material/System | Role of this compound | Resulting Functionality | Potential Application |
|---|---|---|---|
| Epoxy Resins | Latent Curing Agent / Accelerator | Moderate temperature curing, high thermal stability, built-in corrosion resistance. joiematerial.comresearchgate.net | High-performance adhesives, protective coatings, electronic encapsulation. |
| Self-Healing Polymers | Dynamic Cross-linking Unit / Encapsulated Healing Agent | Ability to autonomously repair mechanical damage. nih.govmdpi.com | Durable coatings, long-life structural composites, renewable materials. |
| Amphiphilic Polymers | Functional Monomer | Polymeric surfactants, dispersants with controlled hydrophilic-lipophilic balance. researchgate.net | Emulsifiers, fabric softeners, enhanced oil recovery formulations. jst.go.jp |
Q & A
Q. Q1. What are the standard experimental protocols for synthesizing 2-Undecylimidazoline (C₁₄H₂₈N₂) with high purity?
Answer: Synthesis typically involves the cyclocondensation of undecylamine with a carbonyl source (e.g., glyoxal) under controlled pH and temperature. Key steps include:
- Purification: Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate the product. Verify purity via HPLC (≥98%) and characterize using ¹H/¹³C NMR and FTIR to confirm the imidazoline ring formation .
- Critical Parameters: Maintain anhydrous conditions to avoid hydrolysis of intermediates. Optimize reaction time (typically 6–12 hours) and temperature (80–100°C) to minimize by-products like imidazole derivatives .
Q. Q2. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Answer: Contradictions often arise from variations in solvent purity, temperature, or measurement techniques. A systematic approach includes:
- Controlled Experiments: Replicate solubility tests using standardized solvents (e.g., HPLC-grade) under inert atmospheres. Use dynamic light scattering (DLS) to detect micelle formation in polar solvents, which may skew solubility data .
- Data Harmonization: Compare results with prior studies using Hansen solubility parameters (HSPs) to account for solvent polarity and hydrogen-bonding effects .
Advanced Research Questions
Q. Q3. What methodologies are effective for studying this compound’s corrosion inhibition mechanisms in metal alloys?
Answer: Advanced electrochemical and surface analysis techniques are critical:
- Electrochemical Impedance Spectroscopy (EIS): Measure charge-transfer resistance (Rct) and double-layer capacitance (Cdl) in simulated corrosive environments (e.g., NaCl solutions). Correlate inhibition efficiency with concentration (e.g., 0.1–5 mM) .
- Surface Characterization: Use X-ray photoelectron spectroscopy (XPS) to identify adsorbed inhibitor layers on metal surfaces. For example, Wu et al. (2023) demonstrated that this compound forms a hydrophobic film on carbon steel via N–Fe coordination bonds .
Q. Q4. How can computational modeling enhance the design of this compound derivatives for targeted bioactivity?
Answer: Molecular dynamics (MD) and density functional theory (DFT) simulations provide insights into structure-activity relationships:
- Binding Affinity Prediction: Simulate interactions between imidazoline derivatives and biological targets (e.g., enzyme active sites). For instance, DFT can quantify electron donation from the imidazoline ring to metal ions, predicting antimicrobial efficacy .
- Synthetic Prioritization: Use QSAR (Quantitative Structure-Activity Relationship) models to prioritize derivatives with optimal logP (lipophilicity) and steric parameters for experimental validation .
Q. Q5. What strategies mitigate experimental variability when integrating this compound into composite materials (e.g., attapulgite coatings)?
Answer: Variability in composite performance often stems from uneven dispersion or interfacial incompatibility. Mitigation strategies include:
- Surface Functionalization: Pre-treat attapulgite with silane coupling agents to enhance interfacial adhesion with this compound. Monitor dispersion homogeneity via SEM-EDX mapping .
- In Situ Polymerization: Encapsulate this compound within polymer matrices (e.g., epoxy resins) during curing to ensure uniform distribution. Track release kinetics using UV-Vis spectroscopy .
Methodological Guidance
Q. Q7. What are best practices for designing a reproducible protocol to assess this compound’s environmental toxicity?
Answer: Adopt standardized ecotoxicological frameworks:
- Test Organisms: Use Daphnia magna (water flea) for acute toxicity (LC50) and Aliivibrio fischeri (bioluminescent bacteria) for chronic effects. Follow OECD Guidelines 202 and 209 for dosing and exposure times .
- Analytical Controls: Quantify residual this compound in test media via LC-MS/MS. Include positive/negative controls (e.g., sodium dodecyl sulfate) to validate assay sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
